molecular formula C18H26O6 B132741 Dispiro[cyclohexane-1,3'-[1,2,4,5]tetroxane-6',2''-tricyclo[3.3.1.13,7]decane]-4-acetic Acid CAS No. 923267-23-6

Dispiro[cyclohexane-1,3'-[1,2,4,5]tetroxane-6',2''-tricyclo[3.3.1.13,7]decane]-4-acetic Acid

Cat. No.: B132741
CAS No.: 923267-23-6
M. Wt: 338.4 g/mol
InChI Key: KXOXRSVQUACCHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Dispiro[cyclohexane-1,3’-[1,2,4,5]tetroxane-6’,2’'-tricyclo[3311~3,7~]decan]-4-yl)acetic acid is a complex organic compound characterized by its unique dispiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dispiro[cyclohexane-1,3’-[1,2,4,5]tetroxane-6’,2’'-tricyclo[3.3.1.1~3,7~]decan]-4-yl)acetic acid typically involves multiple steps. The initial step often includes the formation of the dispiro structure through a series of cyclization reactions. This is followed by the introduction of the acetic acid moiety through carboxylation reactions. The reaction conditions generally require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(Dispiro[cyclohexane-1,3’-[1,2,4,5]tetroxane-6’,2’'-tricyclo[3.3.1.1~3,7~]decan]-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetic acid moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Dispiro[cyclohexane-1,3’-[1,2,4,5]tetroxane-6’,2’'-tricyclo[3.3.1.1~3,7~]decan]-4-yl)acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural complexity allows for the exploration of various biochemical processes.

Medicine

In medicinal chemistry, (Dispiro[cyclohexane-1,3’-[1,2,4,5]tetroxane-6’,2’'-tricyclo[3.3.1.1~3,7~]decan]-4-yl)acetic acid is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (Dispiro[cyclohexane-1,3’-[1,2,4,5]tetroxane-6’,2’'-tricyclo[3.3.1.1~3,7~]decan]-4-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Dispiro[cyclohexane-1,3’-[1,2,4,5]tetroxane-6’,2’'-tricyclo[3.3.1.1~3,7~]decan]-4-yl)acetic acid stands out due to its dispiro structure, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high specificity and stability.

Properties

InChI

InChI=1S/C18H26O6/c19-16(20)10-11-1-3-17(4-2-11)21-23-18(24-22-17)14-6-12-5-13(8-14)9-15(18)7-12/h11-15H,1-10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOXRSVQUACCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC(=O)O)OOC3(C4CC5CC(C4)CC3C5)OO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00580190
Record name (Dispiro[cyclohexane-1,3'-[1,2,4,5]tetroxane-6',2''-tricyclo[3.3.1.1~3,7~]decan]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00580190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923267-23-6
Record name (Dispiro[cyclohexane-1,3'-[1,2,4,5]tetroxane-6',2''-tricyclo[3.3.1.1~3,7~]decan]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00580190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.